molecular formula C11H19NO5 B11820843 rac-(3R,5R)-5-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid

rac-(3R,5R)-5-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid

Cat. No.: B11820843
M. Wt: 245.27 g/mol
InChI Key: VCKWPYNMUCRUHV-HTQZYQBOSA-N
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Description

rac-(3R,5R)-5-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid is a compound that belongs to the class of oxolane carboxylic acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

The preparation of rac-(3R,5R)-5-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid involves a series of organic synthesis reactions. Typically, the synthesis starts with the reaction of a chiral amino alcohol with an appropriate acid. The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during the synthesis process. The reaction conditions often involve the use of coupling reagents and solvents to facilitate the formation of the desired product .

Chemical Reactions Analysis

rac-(3R,5R)-5-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out to remove the Boc protecting group, yielding the free amino compound.

    Substitution: The compound can undergo substitution reactions where the Boc group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .

Scientific Research Applications

rac-(3R,5R)-5-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of rac-(3R,5R)-5-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amino group, which can then interact with enzymes or receptors. The compound’s effects are mediated through its ability to form stable complexes with these molecular targets, thereby modulating their activity .

Comparison with Similar Compounds

rac-(3R,5R)-5-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid can be compared with other similar compounds such as:

Properties

Molecular Formula

C11H19NO5

Molecular Weight

245.27 g/mol

IUPAC Name

(3R,5R)-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-3-carboxylic acid

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-5-8-4-7(6-16-8)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8-/m1/s1

InChI Key

VCKWPYNMUCRUHV-HTQZYQBOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H]1C[C@H](CO1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(CO1)C(=O)O

Origin of Product

United States

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